molecular formula C13H12N4OS2 B7726692 MFCD03268897

MFCD03268897

Cat. No.: B7726692
M. Wt: 304.4 g/mol
InChI Key: IZADEABGHHLZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-601258 involves multiple steps, starting with the preparation of the core structure, which includes a thiazolo[2,3-c]-1,2,4-triazole ring system. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods for WAY-601258 are not widely documented, but laboratory-scale synthesis often involves the following steps:

Chemical Reactions Analysis

WAY-601258 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-601258 can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

WAY-601258 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

WAY-601258 exerts its effects by inhibiting the enzyme shikimate kinase, which is involved in the shikimate pathway of Mycobacterium tuberculosis. This pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites. By blocking this enzyme, WAY-601258 disrupts the metabolic processes of the bacteria, leading to its death .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-8-2-4-9(5-3-8)10-6-19-12-15-16-13(17(10)12)20-7-11(14)18/h2-6H,7H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZADEABGHHLZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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